

Spectroscopic Profile of Diisobutylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutylamine*

Cat. No.: B089472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **diisobutylamine**, a secondary amine with applications in various industrial processes, including as a corrosion inhibitor and a precursor in the synthesis of agricultural chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for easy reference and comparison. Detailed experimental protocols for obtaining these spectra are also provided, along with a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of **diisobutylamine**, with the chemical formula $C_8H_{19}N$, is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **diisobutylamine**, both 1H and ^{13}C NMR spectra provide characteristic signals corresponding to the different chemical environments of the nuclei.

1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **diisobutylamine** is characterized by three distinct signals, corresponding to the protons on the methyl, methine, and methylene groups.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-CH ₃ (Methyl)	0.90	Doublet	12H
-CH- (Methine)	1.75	Multiplet	2H
-CH ₂ - (Methylene)	2.45	Doublet	4H
-NH- (Amine)	0.85	Singlet (broad)	1H

^{13}C NMR (Carbon-13 NMR) Data

The proton-decoupled ^{13}C NMR spectrum of **diisobutylamine** displays three signals, corresponding to the three chemically non-equivalent carbon atoms in the molecule.

Carbon Environment	Chemical Shift (δ) ppm
-CH ₃ (Methyl)	20.9
-CH- (Methine)	28.5
-CH ₂ - (Methylene)	58.9

Infrared (IR) Spectroscopy

The IR spectrum of **diisobutylamine** reveals the presence of specific functional groups through the absorption of infrared radiation at characteristic frequencies.

Vibrational Mode	Frequency (cm $^{-1}$)	Intensity
N-H Stretch	~3300	Weak, Broad
C-H Stretch (Aliphatic)	2955 - 2870	Strong
C-N Stretch	~1125	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **diisobutylamine** shows a molecular ion peak and several characteristic fragment ions.[\[1\]](#)

m/z	Relative Abundance (%)	Assignment
129	5.5	$[M]^+$ (Molecular Ion)
86	100.0	$[M - C_3H_7]^+$ (Base Peak)
57	27.1	$[C_4H_9]^+$
44	Not specified	$[C_2H_6N]^+$
30	68.6	$[CH_4N]^+$
29	12.8	$[C_2H_5]^+$
41	14.7	$[C_3H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Approximately 10-20 mg of **diisobutylamine** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a clean, dry vial.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is thoroughly mixed to ensure homogeneity.

- The prepared solution is then transferred into a 5 mm NMR tube using a Pasteur pipette. The filling height should be approximately 4-5 cm.

¹H NMR Spectroscopy

- Instrument: A 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
 - Spectral Width: A spectral width of 0-12 ppm is set to cover the expected range of proton chemical shifts.
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is employed between pulses.

¹³C NMR Spectroscopy

- Instrument: A 75 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
 - Spectral Width: A spectral width of 0-220 ppm is typically used.
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

- For liquid samples like **diisobutylamine**, the neat liquid is analyzed directly.

- A single drop of the neat **diisobutylamine** is placed between two polished salt plates (e.g., NaCl or KBr).
- The plates are carefully pressed together to form a thin liquid film.

Data Acquisition (FTIR)

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Background Correction: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction and Analysis (GC-MS)

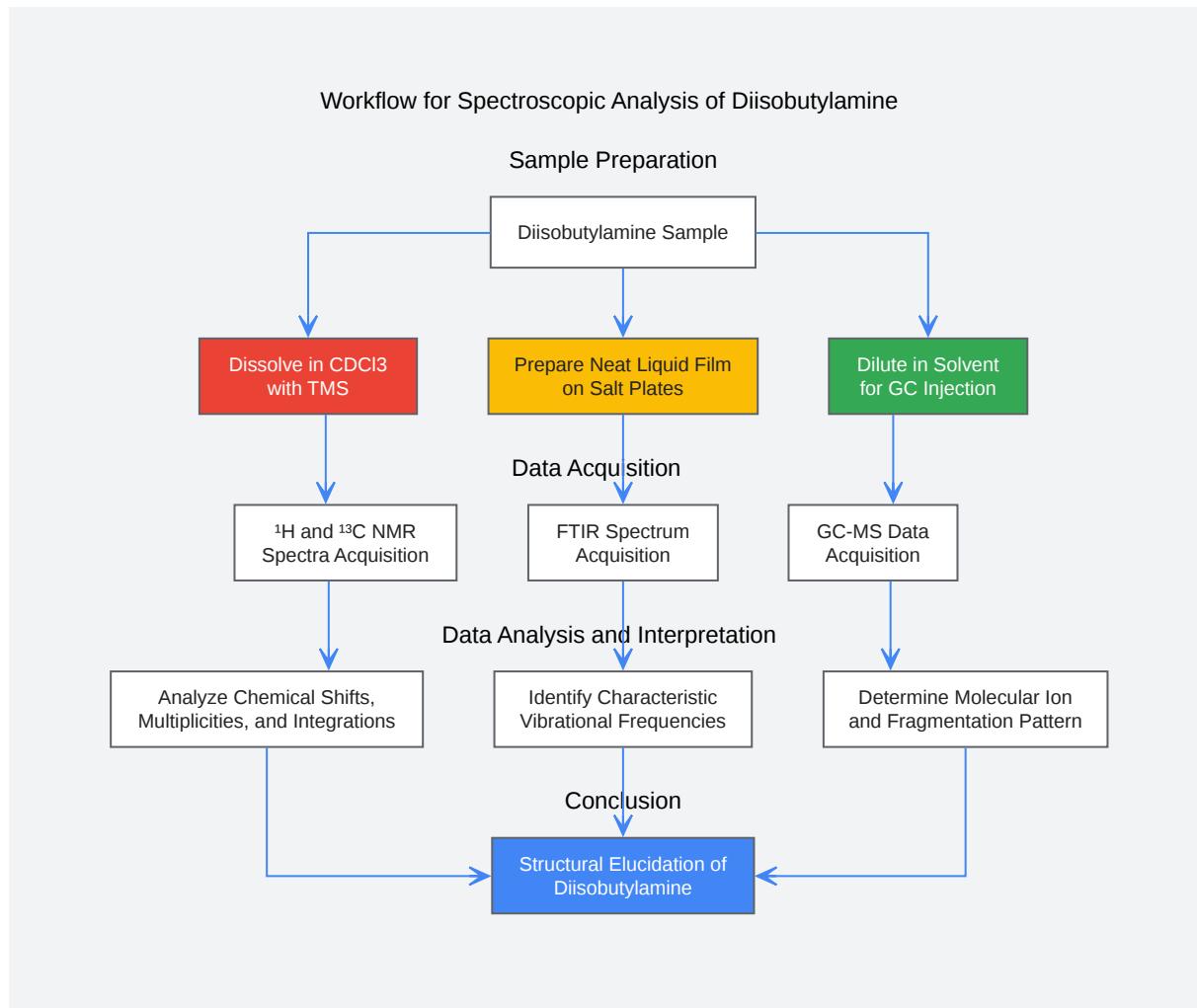
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:
 - Injector: The sample is introduced via a split/splitless injector.
 - Column: A nonpolar capillary column (e.g., HP-5MS) is commonly used.
 - Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
 - Carrier Gas: Helium is typically used as the carrier gas.
- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: A quadrupole mass analyzer is commonly used.
- Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 20-200 amu.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and identification of **diisobutylamine** can be visualized as a sequential process, where each technique provides complementary information leading to the final structural confirmation.

Workflow for Spectroscopic Analysis of Diisobutylamine

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Diisobutylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisobutylamine | C8H19N | CID 8085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. ou.edu [ou.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Diisobutylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089472#spectroscopic-data-of-diisobutylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com